molecular formula C7HF13O5S B6595464 Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid CAS No. 29311-67-9

Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid

Cat. No.: B6595464
CAS No.: 29311-67-9
M. Wt: 444.13 g/mol
InChI Key: AUUAIQGEFIEHRO-UHFFFAOYSA-N
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Description

Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid (PFSA) is a fluorinated sulfonic acid monomer critical in synthesizing high-performance ionomers, most notably Nafion®. This compound forms a copolymer with tetrafluoroethylene (TFE), resulting in a semi-crystalline polymer with hydrophilic sulfonic acid groups (-SO₃H) embedded in a hydrophobic perfluorinated backbone . The sulfonic acid groups enable proton conductivity, making PFSA-based materials indispensable in proton-exchange membranes (PEMs) for fuel cells, chemical sensors, actuators, and water purification systems . Its chemical structure (Fig. 1) comprises a perfluorinated chain with ether linkages and a methyl branch, enhancing flexibility and ion transport efficiency .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O5S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23/h(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUAIQGEFIEHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF13O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30892354
Record name Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29311-67-9
Record name Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Low-Temperature Addition Reaction

In the first step, tetrafluoroethane-β-sultone reacts with HFPO in the presence of a metal fluoride catalyst (e.g., NaF, KF) and an organic solvent. Key parameters include:

  • Molar ratio : HFPO to tetrafluoroethane-β-sultone = 1.25–3.0:1.

  • Temperature : 0–30°C (optimal range: 5–20°C).

  • Pressure : 0.05–0.5 MPa (preferred: 0.1–0.4 MPa).

  • Reaction time : 1–8 hours (typical: 1.5–5 hours).

The reaction yields an intermediate, perfluoro-3,6-dioxa-4-methyl-7-octenesulfonyl fluoride (PSVE-SO₂F), with reported purities exceeding 99% and yields above 91%. Ethylene glycol dimethyl ether and dimethylacetamide are commonly used solvents due to their compatibility with fluorinated reactants.

Table 1: Representative Conditions for Intermediate Synthesis

ExampleSolventCatalystHFPO Feed (kg/h)Yield (%)Purity (%)
1Ethylene glycolNaF0.259299.3
2Diethylene glycolLiF0.209199.2
4DimethylacetamideKF0.309299.1

Step 2: Salt Formation and Decarboxylation

The intermediate undergoes salt formation with alkali metal carbonates (e.g., Na₂CO₃, K₂CO₃) at 150–200°C, followed by decarboxylation at 300–400°C in a moving bed reactor. Critical factors include:

  • Molar ratio : Carbonate to intermediate = 3.5–5:1.

  • Contact times : 5–10 minutes (salt formation), 10–25 minutes (decarboxylation).

  • Product purity : 98.5–98.6% after distillation.

This step eliminates the need for solvents, reducing waste generation. The decarboxylation mechanism proceeds via cleavage of the sulfonyl fluoride group, yielding the final sulfonic acid after hydrolysis.

Catalytic Systems and Solvent Selection

Metal Fluoride Catalysts

Catalysts such as NaF, LiF, and KF enhance the electrophilic addition of HFPO to tetrafluoroethane-β-sultone. Sodium fluoride (NaF) is preferred due to its balance of activity and cost. Catalyst loading ranges from 1–10 wt% relative to tetrafluoroethane-β-sultone.

Table 2: Catalyst Performance Comparison

CatalystReaction Rate (kg/h)Intermediate Yield (%)Purity (%)
NaF0.259299.3
LiF0.209199.2
KF0.309299.1

Solvent Effects

Polar aprotic solvents stabilize the fluorinated intermediates and facilitate catalyst dispersion. Ethylene glycol dimethyl ether demonstrates superior performance, achieving 92% yield at 10°C. Dimethylacetamide, while effective, requires higher temperatures (20°C) for comparable results.

Reaction Parameter Optimization

Temperature and Pressure

Lower temperatures (5–20°C) favor intermediate formation by minimizing side reactions such as oligomerization. Elevated pressures (0.1–0.4 MPa) improve HFPO solubility, accelerating the addition step.

Alkali Carbonate Selection

Potassium carbonate (K₂CO₃) outperforms sodium carbonate (Na₂CO₃) in decarboxylation efficiency, achieving 85% yield at 360°C. The larger ionic radius of K⁺ may enhance intermediate salt stability.

Purification and Quality Control

Final purification involves fractional distillation under reduced pressure to isolate this compound from unreacted intermediates and byproducts. Gas chromatography (GC) with flame ionization detection (FID) confirms purity, with characteristic retention times of 5.8 minutes (intermediate) and 6.5 minutes (product) .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various perfluorinated carboxylic acids, while substitution reactions can produce a range of substituted perfluorinated compounds.

Scientific Research Applications

Fuel Cells

Proton Exchange Membranes (PEM):
PF-3,6-DOx is primarily utilized in the fabrication of proton exchange membranes (PEMs) for fuel cells. Its high proton conductivity and excellent thermal stability make it an ideal candidate for use in polymer electrolyte membrane fuel cells (PEMFCs). These fuel cells operate at relatively low temperatures and are essential for clean energy technologies, including hydrogen fuel cells.

Case Study: Nafion Membranes
Nafion, a well-known sulfonated fluoropolymer, incorporates PF-3,6-DOx in its structure. Research has demonstrated that Nafion-based membranes exhibit superior performance in terms of ionic conductivity and mechanical strength compared to non-fluorinated alternatives. Studies indicate that these membranes can maintain high performance even under varying humidity conditions, which is critical for fuel cell efficiency .

Analytical Chemistry

Chromatography and Spectroscopy:
PF-3,6-DOx is used as a standard in various analytical techniques such as chromatography and spectroscopy. Its unique properties allow for the precise quantification of other compounds in complex mixtures. For instance, it serves as a calibration standard in liquid chromatography-mass spectrometry (LC-MS) to enhance detection sensitivity.

Application in Environmental Analysis:
In environmental monitoring, PF-3,6-DOx is utilized to detect perfluorinated compounds in water and soil samples. Its stability under various environmental conditions allows for accurate assessments of contamination levels. Recent studies have employed PF-3,6-DOx as a marker to trace the presence of similar perfluorinated substances in ecosystems .

Material Science

Fluoropolymer Production:
PF-3,6-DOx contributes to the development of advanced fluoropolymers with tailored properties such as chemical resistance and thermal stability. These materials find applications in coatings, seals, and gaskets where durability is essential.

Case Study: Photovoltaic Cells
Research has shown that incorporating PF-3,6-DOx into polymer matrices can enhance the performance of photovoltaic cells by improving charge transport properties. This application highlights the versatility of PF-3,6-DOx beyond traditional uses .

Health and Safety Monitoring

Biomonitoring Applications:
PF-3,6-DOx has been explored for its potential use in biomonitoring studies to assess human exposure to perfluorinated compounds. Its detection in biological samples can provide insights into the bioaccumulation of these substances and their potential health impacts.

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
Fuel CellsProton exchange membranes (PEMFCs)High proton conductivity; thermal stability
Analytical ChemistryCalibration standard for chromatography and spectroscopyEnhanced detection sensitivity
Environmental MonitoringDetection of perfluorinated compoundsAccurate contamination assessments
Material ScienceDevelopment of advanced fluoropolymersImproved chemical resistance
Health MonitoringBiomonitoring for human exposure assessmentsInsights into bioaccumulation

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Weight (g/mol) Applications Key Differences from PFSA References
Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonyl fluoride Sulfonyl fluoride (-SO₂F) instead of -SO₃H ~526 Precursor for ion-exchange resins Requires hydrolysis to activate -SO₃H; lower proton conductivity in precursor form
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonic acid (PFESA1) Similar backbone but with sulfonic acid group ~500 Environmental pollutant (PFAS class) Shorter environmental half-life; detected in zebrafish toxicity studies
Hexafluoropropylene oxide-dimer acid (HFPO-DA, GenX) Ether-linked hexafluoropropylene units ~330 Industrial surfactant, PFOA substitute Lower bioaccumulation but potential hepatotoxicity; lacks sulfonic acid group
Poly(vinylidene fluoride-co-hexafluoropropylene) (PVFHFP) Vinylidene fluoride and HFP copolymer ~500,000 Biomedical membranes Non-sulfonated; relies on dipole interactions for ion transport
Table 2: Performance Metrics in Fuel Cells
Compound Proton Conductivity (S/cm) Thermal Stability (°C) Chemical Degradation Resistance Reference
PFSA (Nafion®) 0.1 (hydrated) 190 High
Sulfonated PVFHFP 0.02–0.05 150 Moderate
Crosslinked PFSA-TFE terpolymers 0.08–0.12 200 Very High

Toxicity and Environmental Impact

PFSA derivatives exhibit lower bioaccumulation than legacy perfluoroalkyl substances (PFAS) like perfluorooctanesulfonic acid (PFOS). However, emerging alternatives such as PFESA1 and HFPO-DA show distinct toxicity profiles:

  • PFESA1 : Causes developmental neurotoxicity in zebrafish (e.g., hyperactivity at 6 dpf) but lacks teratogenic effects .
  • HFPO-DA (GenX) : Stable in aqueous environments but linked to liver toxicity in mammals .
  • PFSA (Nafion®) : Biocompatible in medical applications but releases trace sulfonic acid residues during degradation .

Research Findings and Challenges

Degradation Mechanisms: PFSA-based membranes degrade via radical attack on sulfonic acid groups under high-temperature fuel cell operation, necessitating crosslinking with cure-site monomers for enhanced durability .

Environmental Persistence : Shorter-chain PFSA analogues (e.g., PFESA1) are less persistent than PFOS but still require monitoring due to emerging toxicity data .

Cost-Effectiveness : PFSA remains costly (~$700/m² for Nafion® membranes), driving research into hybrid systems (e.g., PFSA/graphene oxide) to reduce material usage .

Biological Activity

Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid (PFESA), also known as PS acid or Nafion by-product 1, is a perfluorinated sulfonic acid (PFSA) that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PFESA, focusing on its environmental impact, bioaccumulation potential, and toxicological effects based on recent research findings.

PFESA is characterized by its high stability and resistance to degradation, which are typical of perfluorinated compounds. The chemical structure includes a sulfonic acid group that imparts significant ionic properties, making it suitable for applications in electrochemical devices such as fuel cells.

Property Value
CAS Number 29311-67-9
Molecular Formula C7HF13O5S
Physical State Liquid (in methanol solution)
Concentration 50 µg/mL (in methanol)

Bioaccumulation and Biomagnification

Research indicates that PFESA and other PFAS compounds can bioaccumulate in living organisms. Studies have shown that certain PFAS can significantly biomagnify in air-breathing organisms, leading to higher concentrations in predators compared to their prey. This is particularly concerning given the persistent nature of these compounds in the environment, which can lead to chronic exposure in wildlife and humans .

Toxicological Effects

The toxicological profile of PFESA is still being elucidated; however, existing studies on related PFAS suggest several potential adverse effects:

  • Immunotoxicity : Exposure to PFAS has been linked to immune system dysfunction.
  • Neurotoxicity : Some studies indicate that PFAS can affect neurological development and function.
  • Reproductive and Developmental Effects : Animal studies have reported negative impacts on reproduction and development associated with PFAS exposure.

A comprehensive review highlighted that well-studied PFAS like PFOA and PFOS demonstrate negative health effects at lower exposure levels than previously thought, suggesting a need for caution regarding newer compounds like PFESA .

Case Studies

  • Firefighter Exposure : Firefighters exposed to aqueous film-forming foams (AFFF), which often contain PFAS, exhibited elevated blood levels of these substances. This population is particularly vulnerable due to occupational exposure .
  • Aquatic Studies : Research has shown that aquatic organisms exposed to PFAS exhibit altered growth rates and reproductive success. These findings underscore the ecological risks associated with PFESA contamination in water bodies .

Research Findings

Recent studies have focused on the interactions of PFESA with biological systems:

  • A study indicated that PFESA could bind to proteins in the bloodstream, facilitating its distribution throughout the body and potential accumulation in organs such as the liver and kidneys .
  • Another investigation into the pharmacokinetics of PFAS suggested that these compounds are eliminated very slowly from biological systems, raising concerns about chronic exposure effects .

Q & A

Basic: What synthetic methodologies are employed to produce Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid (PFSA) for proton exchange membranes (PEMs)?

Methodological Answer:
PFSA is synthesized via radical copolymerization of perfluoro-3,6-dioxa-4-methyl-7-octene sulfonyl fluoride (PFSVE) with vinylidene fluoride (VDF). The sulfonyl fluoride precursor is hydrolyzed using bases (e.g., KOH, NaOH) in water or methanol at a [base]/[monomer] molar ratio of 2 for 16 hours at room temperature to yield the sulfonic acid (-SO3H) functional groups . Post-hydrolysis, the copolymer is purified via solvent casting or membrane extrusion. Key parameters include reaction temperature (60–80°C) and initiator concentration (e.g., peroxides) to control molecular weight and sulfonic acid group density .

Advanced: How do copolymerization kinetics influence the ion exchange capacity (IEC) and proton conductivity of PFSA-based membranes?

Methodological Answer:
The IEC and proton conductivity are governed by the molar ratio of PFSVE to VDF during copolymerization. Higher PFSVE content increases sulfonic acid group density but may reduce mechanical stability. Researchers optimize this balance using:

  • Kinetic Studies: Monitoring monomer consumption via in situ NMR or FTIR to determine reactivity ratios (e.g., VDF vs. PFSVE).
  • Post-Synthesis Analysis: Titration (e.g., acid-base titration) to measure IEC and electrochemical impedance spectroscopy (EIS) to assess proton conductivity under controlled humidity (30–90% RH) .
    Contradictions arise when excessive sulfonic acid groups lead to membrane swelling, reducing durability. Crosslinking agents (e.g., polyvinyl alcohol) or hybrid composites (e.g., SiO2 nanoparticles) are introduced to mitigate this .

Basic: What characterization techniques are critical for analyzing PFSA’s structural and morphological properties?

Methodological Answer:

  • FTIR/NMR: Confirm sulfonic acid group formation post-hydrolysis (e.g., -SO3H peaks at 1050–1200 cm⁻¹ in FTIR) .
  • XRD/SAXS: Identify crystalline (tetrafluoroethylene backbone) vs. amorphous (sulfonic acid clusters) regions. SAXS reveals ionomer peak (~3–5 nm) correlating with proton-conducting channels .
  • TEM: Visualize hydrophilic/hydrophobic phase separation, critical for proton transport .

Advanced: How do computational models predict PFSA membrane performance under varying operational conditions?

Methodological Answer:
Multiphysics models integrate molecular dynamics (MD) and finite element analysis (FEA) to simulate:

  • Water Diffusion: Coarse-grained MD models correlate membrane hydration with proton mobility.
  • Mechanical Stress: FEA predicts membrane degradation during wet-dry cycling by modeling swelling-induced cracks .
    Validation involves comparing simulated conductivity (e.g., 0.1–0.2 S/cm at 80°C) with experimental EIS data. Discrepancies often arise from oversimplified ionomer morphology assumptions .

Basic: What protocols are used to prepare PFSA-modified electrodes for biosensing applications?

Methodological Answer:

  • Electrode Fabrication: Disperse 2.5 mg PFSA copolymer in 20% Nafion/80% water-ethanol solution, sonicate for 20 minutes, and cast onto glassy carbon electrodes (GCE).
  • Performance Testing: Cyclic voltammetry (CV) in 0.1 M PBS (pH 7.4) evaluates redox activity. PFSA enhances selectivity by repelling interferents (e.g., ascorbic acid) via its anionic sulfonate groups .

Advanced: What mechanistic insights explain PFSA’s chemical stability in fuel cell environments?

Methodological Answer:
Accelerated stress tests (ASTs) simulate fuel cell conditions (e.g., 90°C, 100% RH, H2/O2):

  • Oxidative Degradation: Fenton’s reagent (H2O2/Fe²⁺) induces radical attack on sulfonic acid groups, monitored via fluoride ion release (ion chromatography).
  • Mechanical Degradation: Cyclic humidity tests measure dimensional changes (swelling >10% reduces lifetime). PFSA’s stability stems from its inert perfluorinated backbone, though side-chain cleavage remains a failure mode .

Basic: How is PFSA’s environmental toxicity assessed in aquatic models?

Methodological Answer:

  • Zebrafish Assays: Expose embryos (0–5 days post-fertilization) to PFSA (1–100 ppm). Endpoints include mortality, developmental defects (e.g., tail malformation), and neurobehavioral changes (e.g., hyperactivity).
  • Bioaccumulation: LC-MS/MS quantifies PFSA in larval tissue. Current studies show PFSA exhibits lower toxicity than legacy PFAS (e.g., PFOS) due to its larger molecular weight and reduced bioavailability .

Advanced: What strategies address contradictions in PFSA’s proton conductivity vs. mechanical durability trade-off?

Methodological Answer:

  • Nanocomposites: Incorporate graphene oxide (GO) or TiO2 to enhance mechanical strength without blocking proton channels. For example, 1 wt% GO increases Young’s modulus by 50% while maintaining conductivity (~0.15 S/cm) .
  • Side-Chain Engineering: Shortening side chains (e.g., from -OCF2CF2SO3H to -OCF2SO3H) reduces water uptake, improving dimensional stability but lowering conductivity. Optimal side-chain length is determined via combinatorial synthesis and high-throughput screening .

Basic: What methodologies quantify PFSA’s acid strength and catalytic activity?

Methodological Answer:

  • Acid Strength: Measure Hammett acidity function (H0) using UV-Vis indicators (e.g., nitroaniline) in PFSA solutions. H0 values <-12 confirm superacidic behavior.
  • Catalytic Activity: Test esterification of acetic acid with ethanol; PFSA’s -SO3H groups achieve >90% conversion at 80°C, outperforming H2SO4 due to hydrophobic microenvironments .

Advanced: How do advanced imaging techniques resolve PFSA’s nanostructure-property relationships?

Methodological Answer:

  • Cryo-TEM: Captures hydrated PFSA morphology, showing 3–5 nm ionic clusters interconnected by 1–2 nm channels.
  • AFM-IR: Maps chemical heterogeneity at nanoscale, correlating sulfonic acid distribution with proton conductivity hotspots. Discrepancies between imaging and bulk conductivity data highlight the need for in operando techniques .

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